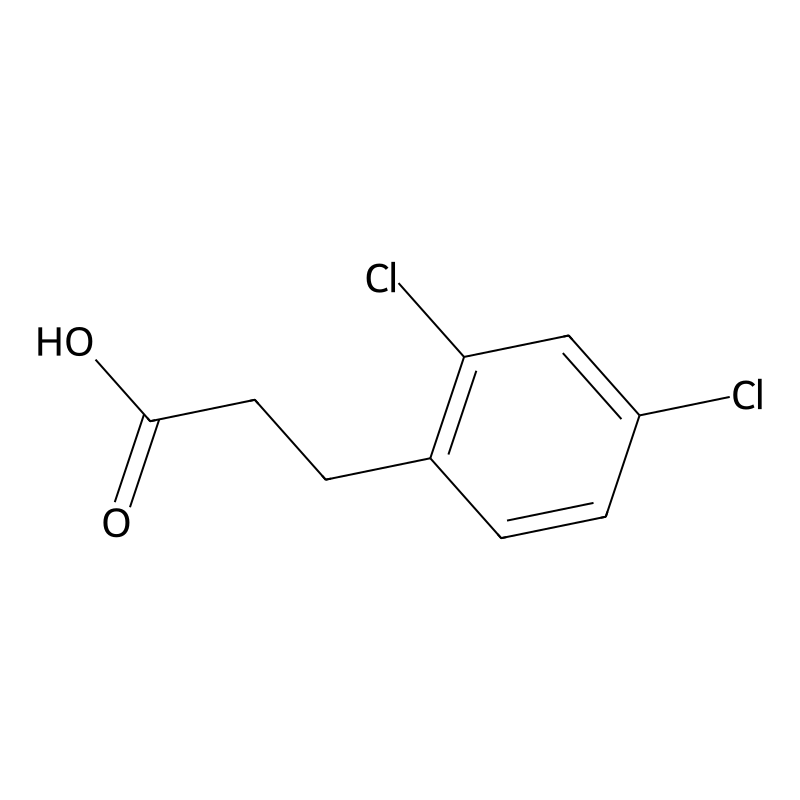

3-(2,4-Dichlorophenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trypanocidal Research

Summary of Application: This compound has been used in the synthesis of a derivative, (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, which has shown potential trypanocidal effects.

Methods of Application: The in vitro evaluation of parasite proliferation inhibition was performed via cytotoxicity analysis on mammalian host cells, effect on epimastigote and trypomastigote forms, and cell death analysis.

Organic Synthesis

Antiviral Research

Summary of Application: Indole derivatives, which can be synthesized from 3-(2,4-Dichlorophenyl)propanoic acid, have shown potential antiviral effects.

Methods of Application: The antiviral activity of these derivatives was evaluated in vitro against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses.

Anti-inflammatory Research

Summary of Application: Indole derivatives, which can be synthesized from 3-(2,4-Dichlorophenyl)propanoic acid, have shown potential anti-inflammatory effects.

Methods of Application: The anti-inflammatory activity of these derivatives was evaluated in vitro using various inflammation models.

Results: The specific results would depend on the particular derivative and inflammation model used.

Anticancer Research

Summary of Application: Indole derivatives, which can be synthesized from 3-(2,4-Dichlorophenyl)propanoic acid, have shown potential anticancer effects.

Methods of Application: The anticancer activity of these derivatives was evaluated in vitro using various cancer cell lines.

Results: The specific results would depend on the particular derivative and cancer cell line used.

Antioxidant Research

Summary of Application: Indole derivatives, which can be synthesized from 3-(2,4-Dichlorophenyl)propanoic acid, have shown potential antioxidant effects.

Methods of Application: The antioxidant activity of these derivatives was evaluated in vitro using various antioxidant assays.

Results: The specific results would depend on the particular derivative and antioxidant assay used.

3-(2,4-Dichlorophenyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid backbone substituted with a dichlorophenyl group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 219.07 g/mol. This compound is notable for its unique structural features, which contribute to its chemical reactivity and biological activity. The dichlorophenyl group consists of two chlorine atoms attached to a phenyl ring, which enhances the compound's lipophilicity and potential interactions with biological targets .

- Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction can convert the carboxylic acid functional group into alcohols or amines using agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The dichlorophenyl moiety can participate in electrophilic substitution reactions, allowing for the introduction of various substituents on the aromatic ring .

Research indicates that 3-(2,4-Dichlorophenyl)propanoic acid exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. It has been studied for its potential interactions with enzymes and receptors, suggesting possible applications in drug development. The compound may influence cellular signaling pathways and modulate enzyme activities, although specific mechanisms remain an area of ongoing research.

The synthesis of 3-(2,4-Dichlorophenyl)propanoic acid typically involves several key steps:

- Starting Materials: The synthesis often begins with 2,4-dichlorobenzaldehyde as a precursor.

- Formation of Intermediates: A common method includes the reaction of 2,4-dichlorobenzaldehyde with malonic acid derivatives under basic conditions to form a β-keto acid intermediate.

- Decarboxylation: This intermediate can undergo decarboxylation to yield 3-(2,4-Dichlorophenyl)propanoic acid .

3-(2,4-Dichlorophenyl)propanoic acid has diverse applications across various fields:

- Pharmaceuticals: It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides due to its biological activity against plant growth regulators.

- Research: It is employed in biochemical studies to explore enzyme interactions and metabolic pathways .

Studies on the interactions of 3-(2,4-Dichlorophenyl)propanoic acid with biological molecules reveal its potential as a modulator of enzyme activity. The compound may inhibit or activate specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases related to these pathways. Further research is necessary to elucidate the precise nature of these interactions and their implications for drug design and development.

Several compounds share structural similarities with 3-(2,4-Dichlorophenyl)propanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-(2,5-Dichlorophenyl)propanoic acid | 0.98 | |

| 3-(2-Chlorophenyl)propionic acid | 0.98 | |

| 3-(2,3-Dichlorophenyl)propanoic acid | 0.91 | |

| 2-(2,5-Dichlorophenyl)acetic acid | 0.91 |

Uniqueness

The uniqueness of 3-(2,4-Dichlorophenyl)propanoic acid lies in its specific substitution pattern on the phenyl ring (the presence of chlorine atoms at positions 2 and 4), which significantly influences its chemical properties and biological activities compared to similar compounds. This substitution pattern enhances its lipophilicity and potential interactions with various biological targets, making it a valuable compound in both research and industrial applications .

XLogP3

GHS Hazard Statements

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (88.37%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard